molecular formula C13H9ClF3NO2 B1595628 Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 31602-11-6

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B1595628
CAS RN: 31602-11-6
M. Wt: 303.66 g/mol
InChI Key: CIGIGQHDHKBPAZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (ETQC) is a chlorinated quinoline derivative that has been widely studied in recent years due to its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science. ETQC has been found to possess a range of unique properties that make it an attractive candidate for use in research and development.

Scientific Research Applications

Regioselective SNAr Reactions

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is used in SNAr reactions. Zhao and Zhou (2010) demonstrated its transformation into various difluoro-quinoline-3-carboxylates under mild conditions, achieving highly regioselective mono- or multi-substitution in moderate to excellent yields (Zhao & Zhou, 2010).

Anticancer Potential

A derivative, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, has shown moderate cytotoxic activity against various cancer cell lines. Modifications to this compound have been explored to enhance its cytotoxic activity, including the formation of new heterocyclic rings fused to the pyridine ring (Regal, Shabana, & El‐Metwally, 2020).

Friedländer Synthesis Applications

It is utilized in the Friedländer synthesis of quinoline derivatives. Degtyarenko et al. (2007) described its use in condensation reactions leading to various chloromethyl quinoline carboxylates and acridines (Degtyarenko et al., 2007).

Synthesis of Novel Quinoline Derivatives

This compound serves as a synthon for the synthesis of novel perianellated tetracyclic heteroaromatics, as illustrated by Mekheimer et al. (2005). They successfully prepared various thia-triazaaceanfhrylenes and thienoquinolines from this compound (Mekheimer et al., 2005).

Development of Antimicrobial Agents

Holla et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives using a related compound, 4-hydrazino-8-(trifluoromethyl)quinoline, which exhibited significant antibacterial and antifungal activity (Holla et al., 2006).

properties

IUPAC Name

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGIGQHDHKBPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352388
Record name Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

CAS RN

31602-11-6
Record name Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid ethyl ester (compound of formula (V)), 11.27 g, 39.55 mmol) was taken into toluene (125 mL), then POCl3 (7.4 mL, 79.08 mmol) was added and the mixture was refluxed for 1.5 hours. The reaction was carefully poured into ice-water with vigorous stirring, then added carefully added saturated NaHCO3 until the solution was neutral. Dilute with ethyl acetate and separate the layers. The organic layer was dried over MgSO4, filtered and concentrated. The resulting material was passed through a short silica gel plug using 10% ethyl acetate in hexane. Concentration and drying under high vacuum yielded 9.93 g of the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Citations

For This Compound
1
Citations
EH Erickson, CF Hainline, LS Lenon… - Journal of Medicinal …, 1979 - ACS Publications
Quinoline-3-carboxylic acid (3) was found to have weak oral activity inthe rat passive cutaneous (PCA) assay. In an effort to increase activity, the synthesis of structurally …
Number of citations: 22 pubs.acs.org

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